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molecular formula C8H10N2O B1615276 1-Methyl-1-phenylurea CAS No. 4559-87-9

1-Methyl-1-phenylurea

Cat. No. B1615276
M. Wt: 150.18 g/mol
InChI Key: SKAADKSETAYKGL-UHFFFAOYSA-N
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Patent
US03980651

Procedure details

1-Phenyl-3-methyl-barbituric acid was prepared by condensation of malonic acid diethyl ester with phenyl-methylurea in methanol, with addition of sodium methylate. It melts at about 124°C after recrystallization from toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:11])[CH2:5][C:6]([O:8]CC)=O)C.[C:12]1([N:18](C)[C:19]([NH2:21])=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH3:23][O-].[Na+]>CO>[C:12]1([N:18]2[C:4](=[O:11])[CH2:5][C:6](=[O:8])[N:21]([CH3:23])[C:19]2=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N(C(=O)N)C
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It melts at about 124°C after recrystallization from toluene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=O)N(C(=O)CC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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